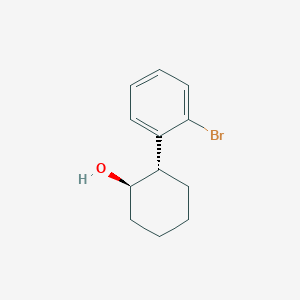
(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol is a chiral compound with a bromophenyl group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with 2-bromophenylmagnesium bromide to form the corresponding alcohol.
Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: 2-(2-Bromophenyl)cyclohexanone.
Reduction: 2-(2-Bromophenyl)cyclohexane.
Substitution: 2-(2-Substituted phenyl)cyclohexan-1-ol derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-(2-Bromophenyl)cyclohexan-1-ol
- (1S,2S)-2-(2-Bromophenyl)cyclohexan-1-ol
- (1S,2R)-2-(2-Bromophenyl)cyclohexan-1-ol
Uniqueness
(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the bromophenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2/t10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWVEIFZPSXGPE-CMPLNLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
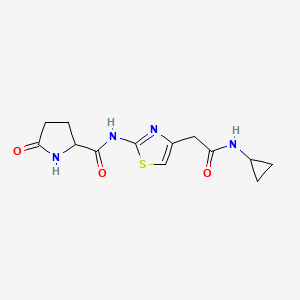
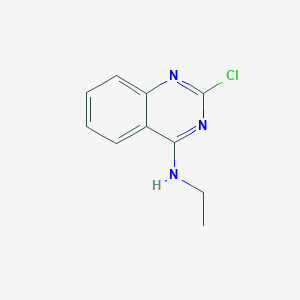
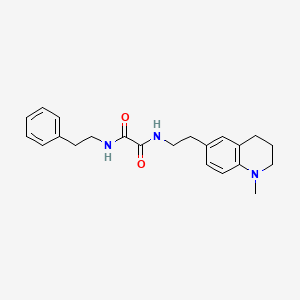
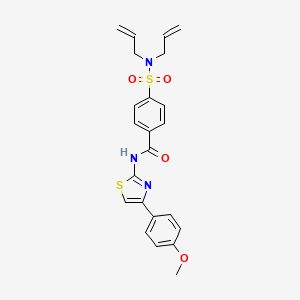
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2415944.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)
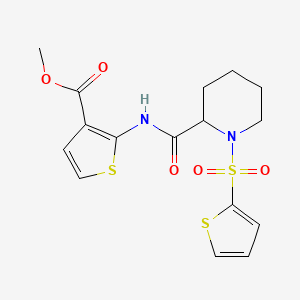
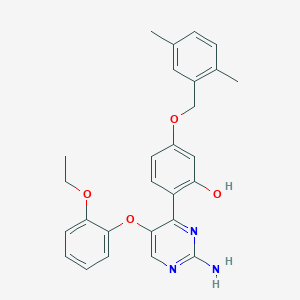
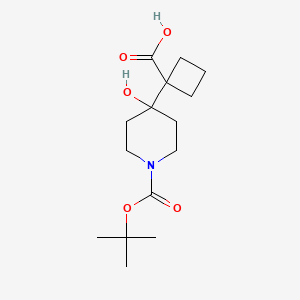
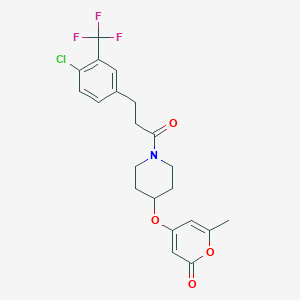
![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)
